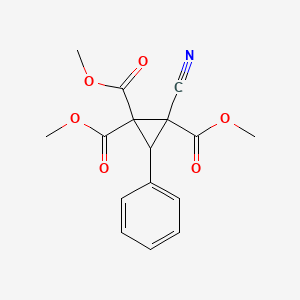

trimethyl 2-cyano-3-phenyl-1,1,2-cyclopropanetricarboxylate

Overview

Description

Trimethyl 2-cyano-3-phenyl-1,1,2-cyclopropanetricarboxylate is a compound that can be involved in various chemical reactions and analyses due to its unique structure and functional groups. It serves as a critical intermediate for the synthesis of a wide range of organic compounds, including pharmaceuticals and materials with specific physical properties.

Synthesis Analysis

The synthesis of cyclopropane derivatives, which closely relate to trimethyl 2-cyano-3-phenyl-1,1,2-cyclopropanetricarboxylate, often involves strategies like Claisen rearrangement, [2+1] cycloaddition reactions, and other methods to construct the cyclopropane core. For instance, trimethyl orthoesters can undergo Claisen rearrangement to prepare substituted acrylates and α-methylene-γ-butyrolactones, indicating the versatility of trimethyl cyclopropane derivatives in synthesis (Raucher et al., 1979).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, can reveal the stereochemistry and conformations of cyclopropane derivatives. Studies show that the structural arrangement of cyclopropane rings and substituents significantly influences the chemical behavior and reactivity of these compounds. For instance, sulfone-substituted cyclopropanes can be synthesized with specific stereochemistry, highlighting the importance of molecular structure in chemical synthesis (Yamazaki et al., 1999).

Chemical Reactions and Properties

Cyclopropane derivatives participate in a variety of chemical reactions, such as solvolyses, reactions with halogens, and cycloadditions. These reactions can lead to the formation of α-ketols, enones, β-diketones, and cyclopentanes, demonstrating the reactivity and versatility of cyclopropane derivatives in organic synthesis (Le Goaller & Pierre, 1978).

Scientific Research Applications

Synthesis and Material Science

Claisen Ortho Ester Rearrangement : Trimethyl 3-(phenylseleno)orthopropionate, a compound with a similar complex structure, demonstrates its utility in synthesizing 2-substituted acrylates and α-methylene-γ-butyrolactones via Claisen ortho ester rearrangement. This highlights a pathway for creating structurally complex molecules from simpler precursors, potentially applicable to the synthesis of materials and pharmaceuticals (Raucher, Hwang, & Macdonald, 1979).

Electronic Material Synthesis : The cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, facilitated by trimethylstannyllithium, showcases a modular synthesis approach for creating 2,3-disubstituted benzosiloles. Such compounds have shown promising applications in electronic materials for organic light emitting devices and organic photovoltaic cells due to their high electron drift mobility in amorphous films (Ilies, Tsuji, Sato, & Nakamura, 2008).

Chemical Catalysis and Reactions

Cycloaddition Reactions : The use of trimethyl compounds in palladium-catalyzed asymmetric [3+2] cycloaddition reactions to generate highly substituted pyrrolidines demonstrates the importance of such moieties in facilitating complex chemical transformations. This method offers a direct route to functionalized heterocycles, which are crucial in the development of new drugs and materials (Trost & Silverman, 2010).

Acylation of Alcohols : Trimethylsilyl trifluoromethanesulfonate acts as an efficient catalyst for the acylation of alcohols with acid anhydrides, offering a clean and efficient method for modifying alcohol functionalities. This process is significant in the synthesis of various organic compounds, including pharmaceuticals and polymers (Procopiou, Baugh, Flack, & Inglis, 1998).

properties

IUPAC Name |

trimethyl 2-cyano-3-phenylcyclopropane-1,1,2-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-12(18)15(9-17)11(10-7-5-4-6-8-10)16(15,13(19)22-2)14(20)23-3/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHDYCJRZGXJRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B4010200.png)

![17-{[(2-ethylphenyl)amino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4010205.png)

![N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4010217.png)

![[2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenoxy]acetic acid](/img/structure/B4010219.png)

![1-(2,2-dimethylpropanoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B4010229.png)

![[4-(ethoxycarbonyl)-1,5-dimethyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4010236.png)

![1-[3-(3,5-dimethylphenyl)propanoyl]-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B4010238.png)

![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4010247.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010270.png)

![N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4010288.png)

![1-(3-methoxy-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4010301.png)